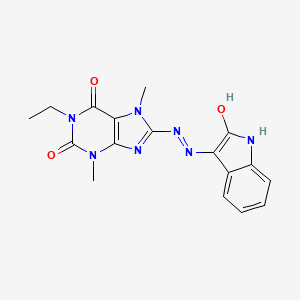
6-chloro-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one is a useful research compound. Its molecular formula is C15H18ClN3O2S and its molecular weight is 339.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Modification
The chemical compound 6-chloro-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one belongs to a broader class of substituted benzoquinazolinones and quinazolinone derivatives that have been extensively studied for their synthesis methods and potential biological activities. One notable study presents the synthesis of 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives through the Buchwald–Hartwig amination process. These compounds exhibited significant anticancer activities, highlighting their relevance in the development of new therapeutic agents (Nowak et al., 2014).
Anticancer and Antitumor Activities
Research into quinazolinone derivatives has uncovered their potential as anticancer and antitumor agents. For instance, novel 3-sulphonamido-quinazolin-4(3H)-one derivatives synthesized through microwave-assisted techniques were evaluated for their antiviral activities against various viruses, including respiratory and biodefense viruses. These compounds showed promise in inhibiting virus replication, pointing to their potential utility in treating viral infections and cancer (Selvam et al., 2007).
Biological Activities Beyond Oncology
Beyond their anticancer properties, quinazolinone derivatives have been studied for a range of biological activities. For example, the synthesis and biological evaluation of novel quinazolinone derivatives as diuretic agents have been documented, offering insights into the versatility of these compounds in medical research (Maarouf et al., 2004). This reflects the compound's potential applicability across different therapeutic areas, underlining the importance of ongoing research into its diverse biological effects.
Antimicrobial and Antiviral Properties
Some studies have also highlighted the antimicrobial and antiviral properties of quinazolinone derivatives. For instance, in vitro microbial studies of newly synthesized azetidinones derivatives, containing quinazolinone moieties, showed significant activity against various microbial strains. These findings support the exploration of quinazolinone derivatives for antimicrobial applications, which could be crucial in addressing antibiotic resistance (Lokh et al., 2013).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-chloro-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one' involves the reaction of 6-chloro-3-(prop-2-en-1-ylsulfanyl)-2H-quinazolin-4-one with 3-morpholin-4-ylpropan-1-amine in the presence of a suitable catalyst.", "Starting Materials": [ "6-chloro-3-(prop-2-en-1-ylsulfanyl)-2H-quinazolin-4-one", "3-morpholin-4-ylpropan-1-amine" ], "Reaction": [ "To a stirred solution of 6-chloro-3-(prop-2-en-1-ylsulfanyl)-2H-quinazolin-4-one in a suitable solvent, add 3-morpholin-4-ylpropan-1-amine and a suitable catalyst.", "Heat the reaction mixture to a suitable temperature and stir for a suitable time.", "Cool the reaction mixture and filter the solid obtained.", "Wash the solid with a suitable solvent and dry to obtain the desired product." ] } | |
Numéro CAS |
422527-24-0 |
Formule moléculaire |
C15H18ClN3O2S |
Poids moléculaire |
339.84 |
Nom IUPAC |
6-chloro-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C15H18ClN3O2S/c16-11-2-3-13-12(10-11)14(20)19(15(22)17-13)5-1-4-18-6-8-21-9-7-18/h2-3,10H,1,4-9H2,(H,17,22) |
Clé InChI |
JAYBNRRVPGYVNR-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCN2C(=O)C3=C(C=CC(=C3)Cl)NC2=S |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Pyridin-3-yl)methyl]-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine](/img/structure/B2658698.png)
![2-[Acetyl(methyl)amino]-2-(2,4-difluorophenyl)acetic acid](/img/structure/B2658699.png)
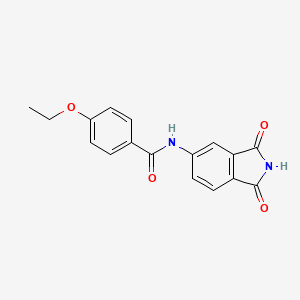

![Ethyl 4-((4-((4-ethoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2658702.png)
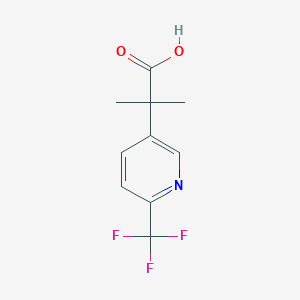
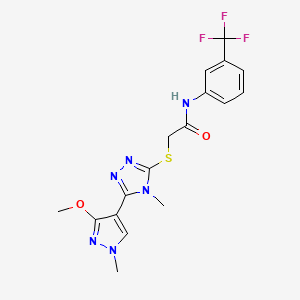
![N-(3-chloro-4-methoxyphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2658707.png)

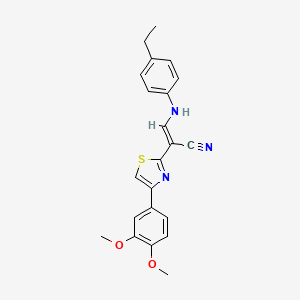


![3-amino-N-(3,4-dimethylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2658717.png)
